molecular formula C17H15ClF3N3O B2862503 2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide CAS No. 2415632-21-0

2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide

Cat. No. B2862503
CAS RN: 2415632-21-0
M. Wt: 369.77
InChI Key: SQFRIYXHKJTMGG-UHFFFAOYSA-N
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Description

The compound “2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a trifluoromethyl group, a pyridine ring, and an azetidine ring. These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a 2-chlorophenyl group, a trifluoromethyl group on a pyridine ring, and an azetidine ring attached to an acetamide group . These groups are likely to confer specific chemical and physical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to be highly electronegative, which could affect the compound’s reactivity. The azetidine ring could confer rigidity to the molecule, potentially affecting its physical properties .

Mechanism of Action

Without specific studies on this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical or agrochemical, its mechanism would depend on how the molecule interacts with biological systems .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The future research directions would depend on the intended use of this compound. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O/c18-14-4-2-1-3-11(14)7-16(25)23-13-9-24(10-13)15-8-12(5-6-22-15)17(19,20)21/h1-6,8,13H,7,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFRIYXHKJTMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide

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